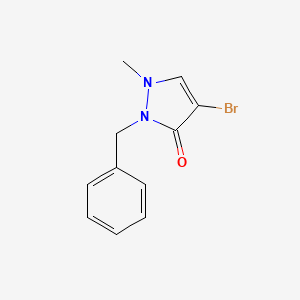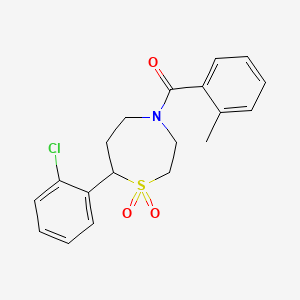
2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one is a synthetic compound that has been studied extensively in the scientific community. It is a member of the pyrazolone family of heterocyclic compounds, which have been used in a variety of applications, including drug synthesis and medicinal chemistry. This compound has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous research studies.
科学的研究の応用
Structural Studies and Molecular Interactions
A foundational aspect of research on 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one is its contribution to understanding molecular structures and interactions. For instance, studies involving X-ray crystallography and NMR spectroscopy have shed light on the structural characteristics of pyrazole derivatives, including their hydrogen bonding patterns and molecular geometry. These investigations provide crucial insights into the compound's behavior in different chemical environments, facilitating its application in more complex chemical syntheses (Llamas-Saiz et al., 1999; Saeed et al., 2020).
Catalysis and Chemical Synthesis
The compound also plays a significant role in catalysis and the synthesis of novel materials. Research demonstrates its utility in stabilizing metal complexes used as pre-catalysts in cross-coupling reactions. By fine-tuning the electronic and steric properties of these metal complexes, scientists can achieve high efficiency and selectivity in reactions such as the Suzuki–Miyaura cross-coupling, highlighting the compound's versatility in synthetic organic chemistry (Ocansey et al., 2018).
Molecular Synthesis and Functionalization
Further applications include its role in the synthesis and functionalization of various heterocyclic compounds. The reactivity of 2-Benzyl-4-bromo-1-methyl-1H-pyrazol-3(2H)-one allows for the creation of complex molecules with potential pharmacological activities. This is exemplified in the development of compounds with antioxidant properties through specific synthesis routes, demonstrating the compound's contribution to medicinal chemistry and drug design (Yıldırım et al., 2005; Naveen et al., 2021).
特性
IUPAC Name |
2-benzyl-4-bromo-1-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-13-8-10(12)11(15)14(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAKCJNBHDYASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)

![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)



![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
![dimethyl 1-[2-({[(2,6-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2924952.png)
![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)
